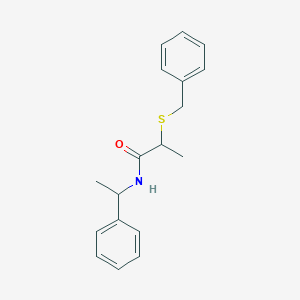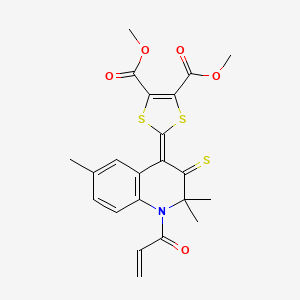![molecular formula C22H23NO4 B4936964 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide, also known as DEPNA, is a synthetic compound that belongs to the class of organic compounds called acetamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
Mecanismo De Acción
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is not fully understood. However, studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide acts on the GABAergic system by increasing the release of GABA, the primary inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability, which can explain the anticonvulsant and analgesic properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which can explain its anti-inflammatory properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is also stable under normal laboratory conditions. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide. One direction is to study its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide and to design experiments to study its effects.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is then acetylated using acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide exhibits anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has also been shown to have a neuroprotective effect and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-10-7-16(13-21(20)26-2)11-12-23-22(24)15-27-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVQZYWVIYIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)

![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)





![ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
